REACTION_CXSMILES
|
C(OC([N:11]1[CH:17]([C:18]2[NH:19][C:20]([C:23]3[CH:35]=[CH:34][C:33]4[C:32]5[C:27](=[CH:28][C:29]([Br:36])=[CH:30][CH:31]=5)[C:26]([F:38])([F:37])[C:25]=4[CH:24]=3)=[CH:21][N:22]=2)[CH2:16][C:13]2([CH2:15][CH2:14]2)[CH2:12]1)=O)C1C=CC=CC=1.Br.CCN(C(C)C)C(C)C.[CH3:49][O:50][C:51]([NH:53][CH:54]([CH:58]([CH3:60])[CH3:59])[C:55](O)=[O:56])=[O:52].CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>C(Cl)Cl.CC(O)=O.CN(C=O)C.CCOC(C)=O>[CH3:49][O:50][C:51](=[O:52])[NH:53][CH:54]([C:55]([N:11]1[CH:17]([C:18]2[NH:19][C:20]([C:23]3[CH:35]=[CH:34][C:33]4[C:32]5[C:27](=[CH:28][C:29]([Br:36])=[CH:30][CH:31]=5)[C:26]([F:37])([F:38])[C:25]=4[CH:24]=3)=[CH:21][N:22]=2)[CH2:16][C:13]2([CH2:14][CH2:15]2)[CH2:12]1)=[O:56])[CH:58]([CH3:60])[CH3:59] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC2(CC2)CC1C=1NC(=CN1)C1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)(F)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
356 mg
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
242 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)NC(C(=O)O)C(C)C
|
Name
|
|
Quantity
|
524 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
178 mg
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solid was collected via filtration
|
Type
|
WASH
|
Details
|
was washed with hexanes
|
Type
|
CUSTOM
|
Details
|
The crude material was used in the next step without further purification
|
Type
|
DISSOLUTION
|
Details
|
The crude material was dissolved in DMF (4.0 mL)
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at room temperature
|
Type
|
WAIT
|
Details
|
After 50 minutes
|
Duration
|
50 min
|
Type
|
WASH
|
Details
|
was washed with aqueous bicarbonate solution, aqueous LiCl solution (5%), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and removal of solvents in vacuo
|
Type
|
CUSTOM
|
Details
|
gave the crude material, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography (eluent:EtOAc/hexanes)
|
Reaction Time |
180 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(NC(C(C)C)C(=O)N1CC2(CC2)CC1C=1NC(=CN1)C1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 878 mg | |
YIELD: CALCULATEDPERCENTYIELD | 106.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |